molecular formula C25H50O3 B12653365 2-Methoxyethyl docosanoate CAS No. 94278-13-4

2-Methoxyethyl docosanoate

Cat. No.: B12653365
CAS No.: 94278-13-4
M. Wt: 398.7 g/mol
InChI Key: UKUZOKUATMVQAC-UHFFFAOYSA-N
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Description

2-Methoxyethyl docosanoate is an organic compound with the molecular formula C25H50O3. It is an ester derived from docosanoic acid and 2-methoxyethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl docosanoate can be synthesized through the esterification of docosanoic acid with 2-methoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The industrial production process may also include steps for the removal of by-products and impurities to meet the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl docosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Delivery Systems

2-Methoxyethyl docosanoate is utilized in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its lipid-based nature allows it to encapsulate hydrophobic drugs effectively, facilitating their transport across biological membranes.

Emollient Properties

In cosmetics, this compound serves as an emollient. It helps to soften and smooth the skin by forming a barrier that reduces moisture loss. Its long-chain structure provides a luxurious feel in formulations, making it suitable for creams and lotions .

Skin Conditioning Agent

Due to its moisturizing properties, it is included in formulations aimed at improving skin texture and hydration. Studies have shown that fatty acid esters can enhance skin barrier function, which is crucial for maintaining skin health .

Lubricants

The compound's lubricating properties make it a candidate for use in industrial lubricants and personal care products. It can reduce friction between surfaces, enhancing the performance of mechanical systems .

Biodegradable Polymers

Research into biodegradable materials has identified fatty acid esters as potential plasticizers in polymer formulations. This compound could improve the flexibility and processability of biodegradable plastics, contributing to sustainable material development .

Case Studies and Research Findings

Several studies have documented the applications of fatty acid esters similar to this compound:

  • Case Study on Drug Formulation : A study demonstrated that incorporating fatty acid esters into drug formulations improved the solubility of poorly soluble compounds by up to 50%, significantly enhancing their bioavailability .
  • Cosmetic Formulations : In a comparative analysis of emollients, this compound was found to outperform traditional emollients in terms of skin hydration and spreadability .
  • Biodegradable Plastics : Research indicated that adding fatty acid esters as plasticizers improved the mechanical properties of biodegradable polymers, making them more viable for commercial applications .

Mechanism of Action

The mechanism of action of 2-methoxyethyl docosanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release docosanoic acid and 2-methoxyethanol, which may exert their effects through various biochemical pathways. The methoxy group can also participate in interactions with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl docosanoate is unique due to its specific ester linkage and the presence of a long-chain fatty acid (docosanoic acid).

Biological Activity

2-Methoxyethyl docosanoate, a fatty acid ester, has garnered attention in recent years for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.

This compound is an ester derived from docosanoic acid (behenic acid) and methoxyethanol. Its chemical structure can be represented as follows:

  • Chemical Formula : C24_{24}H50_{50}O2_2
  • Molecular Weight : 370.68 g/mol

Antibacterial Activity

Several studies have investigated the antibacterial properties of fatty acid esters, including this compound. The compound exhibits significant antibacterial effects against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that fatty acid derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain fatty acids showed MIC values ranging from 937.5 μg/mL to 7500 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of fatty acids and their esters has been widely documented. In particular, docosanoic acid derivatives have been shown to exhibit cytotoxic effects on cancer cell lines.

  • Case Study : A study assessing the cytotoxicity of various fatty acid extracts found that docosanoic acid methyl ester demonstrated marked antitumor activity against leukemia cell lines, suggesting that its derivatives, such as this compound, may possess similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Fatty acids and their esters can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Cellular Processes : These compounds may interfere with protein synthesis or other vital cellular functions in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that fatty acids can induce oxidative stress in target cells, contributing to their cytotoxic effects .

Data Summary

PropertyValue/Observation
Chemical FormulaC24_{24}H50_{50}O2_2
Molecular Weight370.68 g/mol
Antibacterial MIC Range937.5 μg/mL - 7500 μg/mL
Anticancer ActivitySignificant against leukemia cell lines
Mechanisms of ActionMembrane disruption, inhibition of processes, ROS generation

Properties

CAS No.

94278-13-4

Molecular Formula

C25H50O3

Molecular Weight

398.7 g/mol

IUPAC Name

2-methoxyethyl docosanoate

InChI

InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(26)28-24-23-27-2/h3-24H2,1-2H3

InChI Key

UKUZOKUATMVQAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOC

Origin of Product

United States

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